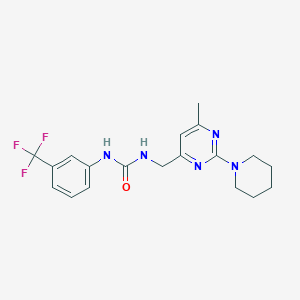

1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

This compound is a urea derivative featuring a pyrimidine core substituted with a methyl group at position 6 and a piperidine ring at position 2. The urea linkage connects this pyrimidine-piperidine moiety to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, while the piperidine and pyrimidine components contribute to hydrogen bonding and aromatic interactions, making it a candidate for targeting enzymes or receptors requiring hydrophobic and polar interactions .

Properties

IUPAC Name |

1-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N5O/c1-13-10-16(25-17(24-13)27-8-3-2-4-9-27)12-23-18(28)26-15-7-5-6-14(11-15)19(20,21)22/h5-7,10-11H,2-4,8-9,12H2,1H3,(H2,23,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMALAEFITXMOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

Introduction of the piperidine group: The piperidine moiety can be introduced via nucleophilic substitution reactions.

Attachment of the trifluoromethylphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

Formation of the urea linkage: The final step involves the reaction of an amine with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Heterocyclic Core Variations

-

- Structure: 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.

- Comparison: Replaces the pyrimidine core with a thiazole ring. The hydrazinyl-oxoethyl-piperazine chain introduces polarity but may reduce membrane permeability compared to the target compound’s piperidine-pyrimidine system.

- Yield: 86.7%; Molecular Weight: ~534.1 g/mol .

- AST 487 (): Structure: 1-[4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea. Comparison: Shares the pyrimidine and trifluoromethylphenyl groups but incorporates an ethylpiperazine substituent and an ether linkage. The ethylpiperazine may enhance solubility, while the methylamino group on pyrimidine could alter binding kinetics. Molecular Weight: 529.568 g/mol; XlogP: 3.8 .

Substituent Effects on Activity

- SR10847 (): Structure: 1-(2-Aminoethyl)-1-(4-chlorophenyl)-3-(4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)urea. Comparison: Features a pyrrolopyrimidine core and a chlorophenyl group. The aminoethyl substituent may improve water solubility, but the lack of a CF₃ group reduces lipophilicity. Biochemical Activity: IC₅₀ = 21 nM in LIMK1 assays .

Physicochemical and Pharmacokinetic Properties

- Key Trends :

- Lipophilicity : The -CF₃ group and piperidine/pyrimidine components in the target compound balance lipophilicity (XlogP ~3.5), favoring blood-brain barrier penetration compared to polar analogs like 11e.

- Synthetic Accessibility : Yields for similar urea derivatives (e.g., 85–88% in ) suggest efficient synthesis routes for the target compound .

Biological Activity

1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈F₃N₅O |

| Molecular Weight | 323.32 g/mol |

| IUPAC Name | 1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea |

| SMILES | CC1=CC(=NC(=N1)N2CCCCC2)CO |

This compound features a trifluoromethyl group, which is known to enhance the biological activity of various drugs by improving their pharmacokinetic properties and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit promising antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, a study reported that certain analogs of pyrimidine derivatives showed minimal inhibitory concentrations (MICs) ranging from 2.0 µM to 6.3 µM against M. tuberculosis . The presence of the piperidine moiety is believed to contribute to this activity by enhancing cell membrane permeability.

The mechanism by which 1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea exerts its effects involves the inhibition of specific enzymes or proteins critical for bacterial survival. For example, it has been suggested that similar compounds target the MmpL3 protein, which is essential for the integrity of the bacterial cell wall . Inhibition of such targets can disrupt cellular processes, leading to bacterial death.

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound and its analogs can exhibit varying levels of cytotoxicity against human liver cancer cells (HepG2). The IC20 values indicate low cytotoxicity in some cases, with values exceeding 40 µM being considered favorable for further development . This suggests potential utility in therapeutic applications where selective toxicity is desired.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that modifications to the piperidine and pyrimidine rings can significantly impact biological activity. For example:

| Compound | Modification | MIC (µM) |

|---|---|---|

| 4PP-1 | Hydrogen at 4-position | 6.3 |

| 4PP-2 | p-tert-butyl group at 4-position | 2.0 |

| 4PP-7 | Urea-linked tert-butyl | Loss of activity |

| 4PP-43 | Aliphatic substituent | 5.9 |

These findings suggest that strategic substitutions can enhance potency while maintaining favorable pharmacological profiles .

Case Study: Inhibition of Tumor Growth

In a recent investigation, a related compound demonstrated efficacy in inhibiting tumor growth in vitro by blocking specific pathways involved in cancer cell proliferation. The mechanism involved binding to active sites of enzymes critical for DNA replication and repair. Such findings underscore the potential application of this class of compounds in oncology.

Industrial Applications

The synthesis and optimization of this compound have implications beyond pharmaceuticals. Its structural characteristics make it suitable for use in developing new materials with unique properties. The industrial production methods involve optimizing synthetic routes to improve yield and reduce costs, potentially utilizing continuous flow reactors.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing urea derivatives like 1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea?

- Methodological Answer : The compound can be synthesized via coupling reactions between substituted isocyanates and amines. For example, urea derivatives are often prepared using carbodiimide-mediated coupling (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Intermediate purification via column chromatography and recrystallization is critical to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- IR spectroscopy : To confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- ¹H/¹³C NMR : To verify substituent integration (e.g., trifluoromethylphenyl protons at δ ~7.5–8.0 ppm and piperidine methyl groups at δ ~1.2–1.5 ppm) .

- Melting point analysis : Consistency with literature values (e.g., analogous urea derivatives exhibit melting points between 150–200°C) .

Q. What solubility challenges are anticipated for this compound in aqueous formulations?

- Methodological Answer : The trifluoromethyl and pyrimidine groups impart hydrophobicity. Solubility can be enhanced using co-solvents (e.g., PEG-400) or surfactants. Patent data on structurally related ureas suggest aqueous formulations may require pH adjustment (neutral to slightly acidic) to stabilize the compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Substituent variation : Replace the trifluoromethylphenyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess impact on target binding .

- Piperidine ring modification : Introduce bulkier substituents (e.g., morpholine) to evaluate steric effects on receptor interaction .

- Biological assays : Use in vitro antiproliferative or kinase inhibition assays to correlate structural changes with activity trends .

Q. What experimental design strategies are recommended for optimizing reaction yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow chemistry setups enable rapid screening of reaction conditions, as demonstrated in Omura-Sharma-Swern oxidation optimizations .

- Statistical modeling : Use response surface methodology (RSM) to identify optimal parameters (e.g., yield improvements from 30% to >45% via solvent polarity adjustments) .

Q. How should researchers address contradictions in biological data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., IC₅₀ determination methods) .

- Meta-analysis : Compare data from structurally analogous compounds (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives) to identify trends in substituent-driven activity .

- Computational validation : Perform molecular docking to verify binding mode consistency across experimental datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.